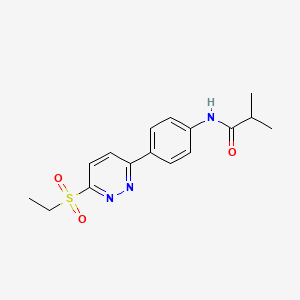

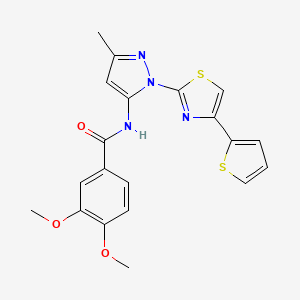

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide, also known as GSK-2193874, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It was first synthesized by GlaxoSmithKline (GSK) and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

科学的研究の応用

Solubility and Thermodynamics in Drug Development

Pyridazinone derivatives, related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide, have been studied for their solubility and thermodynamics in the context of cardiovascular disease treatment. Understanding the solubility of these compounds in various solvents is crucial for drug development. The solubility and apparent thermodynamic analysis indicate their potential in pharmaceutical applications, particularly in the development of drugs with improved solubility and reduced toxicity (Imran et al., 2017).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of N-substituted sulfonamides and related heterocyclic compounds, which are structurally related to this compound. These compounds have shown potential in the synthesis of novel heterocyclic compounds, expanding the scope of medicinal chemistry and drug discovery (Rozentsveig et al., 2013).

Antimicrobial Applications

Studies have focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, which are structurally similar to this compound. These compounds have demonstrated promising results in vitro as antibacterial and antifungal agents, suggesting potential applications in combating microbial infections (Darwish et al., 2014).

Platelet Aggregation Inhibition

Research on pyridazinone derivatives, which are structurally related to this compound, has revealed their potential as human platelet aggregation inhibitors. This property is significant for the development of therapeutic agents in cardiovascular health, particularly in preventing blood clots (Dal Piaz et al., 1996).

Anticonvulsant Activity

Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activity. These findings are relevant to this compound due to structural similarities, indicating potential uses in treating convulsive disorders (Samanta et al., 2011).

作用機序

Target of Action

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that pyridazinone derivatives, to which this compound belongs, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

特性

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-23(21,22)15-10-9-14(18-19-15)12-5-7-13(8-6-12)17-16(20)11(2)3/h5-11H,4H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFYDCMPMWEPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)

![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-ethylsulfonylpropan-2-yl)prop-2-enamide](/img/structure/B2626513.png)

![5-Azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B2626514.png)

![Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2626521.png)

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2626525.png)